LB-100

概要

説明

LB-100 is an experimental cancer therapeutic compound known for its cytotoxic activity against cancer cells in culture and antitumor activity in animals . It is a small molecule inhibitor of protein phosphatase 2A (PPP2CA) and protein phosphatase 5 (PPP5C), which are enzymes involved in multiple cellular functions . This compound has shown promising results in preclinical and clinical studies, making it a potential candidate for cancer treatment .

準備方法

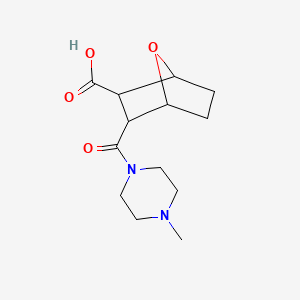

The synthetic route for LB-100 involves the preparation of 3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid . The reaction conditions typically include the use of specific reagents and catalysts to achieve the desired product. Industrial production methods for this compound are designed to ensure high purity and yield, following Good Manufacturing Practice (GMP) standards .

化学反応の分析

Mechanism of Action

LB-100 inhibits serine/threonine phosphatases via catalytic inhibition , primarily targeting PP2A and PPP5C. This inhibition disrupts phosphatase-mediated dephosphorylation of cellular proteins, leading to:

-

Cell cycle progression : Prevents DNA repair mechanisms, enhancing cytotoxicity of chemo/radiotherapy .

-

Immunogenicity : Alters RNA splicing to generate neo-antigens, increasing immune recognition of cancer cells .

-

Paradoxical oncogenic signaling : Hyper-activates cancer-promoting pathways (e.g., MAPK/ERK) when combined with WEE1 inhibitors, inducing cytotoxic effects .

Structural Basis of Inhibition

This compound’s 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety coordinates with the catalytic metal ions (Mn²⁺/Fe²⁺) in PP2AC and PPP5C, blocking substrate access . X-ray crystallography of PPP5C-LB-100 complexes (1.65 Å resolution) revealed:

-

Key interactions :

| Property | Value |

|---|---|

| Molecular formula | C₁₃H₂₀N₂O₄ |

| Molecular weight | 268.31 g/mol |

| Solubility | Water-soluble |

| Plasma half-life | 1–2 hours |

Catalytic Inhibition of Phosphatases

This compound inhibits PP2AC and PPP5C in a dose-dependent manner , as measured by malachite green-based assays .

| Enzyme | IC₅₀ (μM) | Assay Method |

|---|---|---|

| PP2AC | 0.6 ± 0.1 | K-R-pT-I-R-R phosphopeptide |

| PPP5C | 0.9 ± 0.1 | K-R-pT-I-R-R phosphopeptide |

Notes :

-

PPP5C shares substrate specificity with PP2A, as both enzymes dephosphorylate the K-R-pT-I-R-R peptide .

-

This compound’s inhibitory activity persists in cells, with PP2A inhibition observed up to 24 hours post-administration .

Effects on RNA Splicing

This compound disrupts phosphorylation of splicing factors , altering mRNA processing:

-

Splicing regulators affected : SRSF proteins (e.g., SRSF1, SRSF2), hnRNPs, and SF3B1 .

-

Consequences :

Example Pathway :

this compound → Hypophosphorylation of SF3B1 (Thr²²⁷, Thr³²⁶/³²⁸) → Disrupted spliceosome assembly → Aberrant splicing → Neo-antigen production .

Pharmacokinetics and Tissue Accumulation

Despite a short plasma half-life (1–2 hours) , this compound demonstrates prolonged phosphatase inhibition in xenografts (2–4 hours post-injection), suggesting tissue retention . This discrepancy highlights its cellular accumulation and sustained activity at sites of action.

Synergism with WEE1 Inhibitors

This compound’s paradoxical activation of oncogenic pathways (e.g., MAPK/ERK) becomes cytotoxic when combined with WEE1 inhibitors, leading to:

科学的研究の応用

LB-100 is a targeted compound with anticancer activity that is currently being explored for several applications, including cancer treatment and treatment for refractory depression . Research suggests that this compound's activity against different types of cancer in model systems results from it targeting an already genetically disturbed protein phosphatase 2A (PP2A) pathway in the cancer but not in normal cells .

Scientific Research Applications

Cancer Treatment:

- Enhancing Drug Efficacy this compound has shown promise in enhancing the effectiveness of drugs against multidrug-resistant (MDR) cancer cells . It achieves this by reducing P-glycoprotein (P-gp) expression in MDR glioblastoma and non-small cell lung carcinoma cells (NSCLCs), which sensitizes these cells to doxorubicin (DOX) and increases its accumulation .

- Combination Therapies this compound is being investigated in combination with other therapies, such as adavosertib (a WEE1 kinase inhibitor) and doxorubicin, to overcome MDR in cancer cells and enhance treatment efficacy . Studies have shown that this compound significantly boosts the effectiveness of adavosertib and doxorubicin after multiple applications .

- Immunotherapy Research indicates that this compound can turn immunologically cold microsatellite stable colon cancer cells into tumors that are recognized by the immune system . This development has the potential to significantly expand the number of colon cancer patients who respond to immunotherapy . this compound is currently in ongoing clinical trials in combination with checkpoint immunotherapy for lung and ovarian cancer .

- Neo-Antigen Generation this compound disrupts the process of RNA splicing, which generates neo-antigens in cancer cells that are presented to the immune system .

- Glioma Treatment Studies have explored the use of this compound to enhance the antitumor efficacy of programmed cell death protein 1 (PD1) blockade in a syngeneic glioma model .

- Chemosensitization this compound enhances daunorubicin (DNR) cytotoxicity resulting in decreased xenograft volumes and improved overall survival . this compound profoundly upregulates miR-181b-1, which directly binds to the 3′ untranslated region of B-cell lymphoma 2 (Bcl-2) mRNA leading to its translational inhibition .

Depression Treatment:

- This compound has shown rapid amelioration of depressive symptoms in rodent models .

- This compound targets abnormal PP2A function, which eliminates symptoms and restores normal PP2A activity .

Studies

- A Phase 1 trial in cancer patients revealed stabilization of several types of cancer without dose-limiting toxicity, with some patients receiving this compound for several months .

- This compound decreases cell viability through caspase activation and G2/M cell-cycle arrest .

- Exposure to 10 μM LB100 for 12 hours reduced the activity of PP2A up to 60% in SKM-1 cells .

作用機序

LB-100 exerts its effects by inhibiting protein phosphatase 2A (PPP2CA) and protein phosphatase 5 (PPP5C) . These enzymes play a critical role in regulating cell division, DNA damage response, and other cellular functions. By inhibiting these enzymes, this compound disrupts normal cellular processes, leading to cytotoxic effects on cancer cells . The compound also promotes the production of neoantigens and cytokines, enhancing the immune response to cancer .

類似化合物との比較

LB-100 is unique compared to other similar compounds due to its dual inhibition of protein phosphatase 2A and protein phosphatase 5 . Similar compounds include:

Fostriecin: Another inhibitor of protein phosphatase 2A, but with different chemical properties and effects.

Okadaic Acid: A potent inhibitor of protein phosphatases, but with higher toxicity.

生物活性

LB-100 is a novel small molecule inhibitor of Protein Phosphatase 2A (PP2A) that has garnered attention for its potential as a therapeutic agent in cancer treatment. This compound has been shown to exhibit significant biological activity, particularly in enhancing the efficacy of chemotherapy and radiotherapy across various cancer types. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound primarily functions as an inhibitor of PP2A, a serine/threonine phosphatase involved in regulating cellular processes such as cell growth, division, and apoptosis. By inhibiting PP2A, this compound alters signaling pathways that are crucial for cancer cell survival and proliferation.

Key Findings on Biological Activity

-

Cytotoxicity in Cancer Cells : this compound has demonstrated cytotoxic effects against various leukemia cell lines, including acute myeloid leukemia (AML). In vitro studies revealed that this compound decreased cell viability through apoptosis and cell cycle arrest mechanisms. The IC50 values for different cell lines were reported as follows:

These values indicate a potent dose-dependent cytotoxicity of this compound across multiple AML cell lines .

Cell Line IC50 (μM) Kasumi-1 4.38 HL-60 3.36 THP-1 13.46 U937 3.44 K562 7.00 SKM-1 5.35 - Induction of Apoptosis : Flow cytometry analysis showed that this compound significantly increased the fraction of apoptotic cells in a concentration-dependent manner. For instance, the percentage of apoptotic SKM-1 cells increased from 3.13% (control) to 65.27% at the highest concentration tested (10 μM) .

- Cell Cycle Arrest : this compound induced G2/M phase arrest in cancer cells, which was associated with downregulation of key regulatory proteins such as CDC2 and CDC25C . This arrest is critical as it prevents cancer cells from progressing through the cell cycle, thereby enhancing the effectiveness of concurrent therapies.

Phase I Clinical Trials

This compound has undergone clinical evaluation to assess its safety and efficacy in patients with progressive solid tumors. The results indicated that this compound was well tolerated and showed promising therapeutic potential, warranting further investigation .

Combination Therapies

This compound has been studied in combination with other therapeutic agents:

- Chemotherapy Sensitization : In preclinical models, this compound enhanced the cytotoxic effects of daunorubicin (DNR) in sAML cells by facilitating apoptosis and inhibiting cell growth .

- Radiotherapy Enhancement : Research demonstrated that this compound increased radiosensitivity in meningioma cells by enhancing DNA double-strand breakage and inducing mitotic catastrophe .

Study on Glioblastoma

In a study involving anti-CAIX CAR-T cells against glioblastoma, this compound was shown to enhance anti-tumor efficacy both in vitro and in vivo. Mice receiving both CAR-T treatment and this compound exhibited significantly improved tumor control compared to those receiving single treatments .

Study on Colon Cancer

Research indicated that this compound rewires spliceosome phosphorylation in colon cancer cells, leading to splicing alterations that may contribute to its anti-tumor activity . This finding suggests a broader mechanism of action beyond PP2A inhibition.

特性

IUPAC Name |

3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQMLSGOTNKJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。